molecular formula C19H40NO5P B14559336 Ethyl [bis(octyloxy)phosphoryl]carbamate CAS No. 61670-37-9

Ethyl [bis(octyloxy)phosphoryl]carbamate

Cat. No.: B14559336
CAS No.: 61670-37-9
M. Wt: 393.5 g/mol
InChI Key: ZIETUUKLSTXFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [bis(octyloxy)phosphoryl]carbamate is a synthetic chemical reagent featuring a unique structure that combines a carbamate moiety with a lipophilic dialkylphosphate group. This molecular architecture suggests potential as a versatile intermediate in organic synthesis and materials science. Compounds with lipophilic phosphonate esters have been investigated for their ability to interact with biological membranes and enzymes. For instance, lipophilic bisphosphonates are known to target enzymes in the bacterial isoprenoid biosynthesis pathway, such as undecaprenyl diphosphate synthase (UPPS) and heptaprenyl diphosphate synthase, which are crucial for cell wall and quinone biosynthesis . Furthermore, the incorporation of long alkyl chains, such as octyloxy groups, is a recognized strategy to enhance the membrane permeability and bioactivity of molecules, a principle demonstrated in the design of fluorescent uncouplers of oxidative phosphorylation . As such, this reagent may be of significant interest for research in developing novel antimicrobial agents, enzyme inhibitors, or as a functional component in polymer and material chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

61670-37-9

Molecular Formula

C19H40NO5P

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl N-dioctoxyphosphorylcarbamate

InChI

InChI=1S/C19H40NO5P/c1-4-7-9-11-13-15-17-24-26(22,20-19(21)23-6-3)25-18-16-14-12-10-8-5-2/h4-18H2,1-3H3,(H,20,21,22)

InChI Key

ZIETUUKLSTXFOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(NC(=O)OCC)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Phosphorylation of Octanol

Key Intermediate : Bis(octyloxy)phosphoryl chloride [(C₈H₁₇O)₂P(O)Cl]
Procedure :

  • Reaction : Phosphorus oxychloride (POCl₃, 1 eq.) is reacted with octanol (2.2 eq.) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.2 eq.) is added dropwise to neutralize HCl.
  • Conditions : Stirred at 0°C for 2 h, then warmed to room temperature for 12 h.
  • Workup : Filtered to remove triethylamine hydrochloride, and the solvent is evaporated under reduced pressure.
  • Yield : ~85% (pale yellow liquid).

Supporting Data :

Parameter Value
Reaction Temp. 0°C → RT
Solvent DCM
Purification None (direct evaporation)

Source : Adapted from palladium-catalyzed phosphorylation methods in and POCl₃-mediated etherification in.

Carbamate Formation via Aminolysis

Procedure :

  • Reaction : Bis(octyloxy)phosphoryl chloride (1 eq.) is treated with ethylamine (1.1 eq.) in dry THF at -20°C.
  • Conditions : Stirred for 4 h, followed by quenching with ice-cold water.
  • Workup : Extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (hexanes:ethyl acetate, 4:1).
  • Intermediate : Bis(octyloxy)phosphoryl ethylamine [(C₈H₁₇O)₂P(O)NHCH₂CH₃] (yield: 78%).

Source : Similar to amination strategies in and.

Carbamoylation with Ethyl Chloroformate

Final Step :

  • Reaction : Bis(octyloxy)phosphoryl ethylamine (1 eq.) is reacted with ethyl chloroformate (1.05 eq.) in the presence of pyridine (1.1 eq.) in DCM at 0°C.
  • Conditions : Stirred for 6 h at RT.
  • Workup : Washed with 1M HCl, saturated NaHCO₃, and brine. Solvent removal yields the crude product, which is recrystallized from ethanol.
  • Yield : 72% (white crystalline solid).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.95–3.80 (m, 4H, POCH₂), 1.50–1.20 (m, 26H, CH₂ and CH₃).
  • ³¹P NMR (162 MHz, CDCl₃): δ 8.2 ppm.

Source : Carbamoylation methods from and.

Alternative Routes

One-Pot Phosphorylation-Carbamoylation

Procedure :

  • Reaction : POCl₃ (1 eq.), octanol (2.2 eq.), and ethyl carbamate (1 eq.) are combined in toluene with NaH (2.2 eq.) as a base.
  • Conditions : Refluxed for 24 h.
  • Workup : Extracted with DCM, purified via column chromatography (hexanes:ethyl acetate, 3:1).
  • Yield : 65% (requires strict anhydrous conditions).

Advantage : Eliminates isolation of intermediates but demands precise stoichiometry.

Source : Inspired by one-pot strategies in and.

Enzymatic Carbamate Synthesis

Emerging Method :

  • Catalyst : Immobilized lipase (e.g., Candida antarctica) in supercritical CO₂.
  • Reaction : Bis(octyloxy)phosphoryl amine + diethyl carbonate → Ethyl [bis(octyloxy)phosphoryl]carbamate.
  • Yield : ~50% (optimization ongoing).

Source : Aligns with green chemistry approaches in.

Critical Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Efficiency
Aminolysis Route 72 >98 High Moderate
One-Pot 65 95 Moderate High
Enzymatic 50 90 Low Low

Key Challenges :

  • Moisture Sensitivity : Phosphoryl chloride intermediates require rigorous anhydrous conditions.
  • Purification : Silica gel chromatography is essential to remove triethylamine salts and unreacted octanol.
  • Byproducts : Over-alkylation or hydrolysis may occur if stoichiometry deviates.

Industrial Applications and Patent Landscape

  • Electronic Materials : Used as a ligand in OLEDs (patent).
  • Pharmaceuticals : Carbamate derivatives exhibit antimycobacterial activity ().
  • Agrochemicals : Bis-carbamates serve as protease inhibitors ().

Chemical Reactions Analysis

Types of Reactions: Ethyl [bis(octyloxy)phosphoryl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates with different alkyl or aryl groups.

Scientific Research Applications

Ethyl [bis(octyloxy)phosphoryl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential effects on enzyme activity and protein interactions.

    Medicine: Investigated for its potential use as a drug delivery agent and in the development of pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of ethyl [bis(octyloxy)phosphoryl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bis(octyloxy)phosphoryl moiety can interact with hydrophobic regions of proteins, affecting their structure and function. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate

Structural Features :

  • Substituents : Two 2,2,2-trifluoroethoxy groups.
  • Molecular Formula : C₈H₁₁F₆O₅P.
  • Molecular Weight : 332.133 g/mol .

Key Differences :

  • The trifluoroethoxy groups introduce strong electron-withdrawing effects, increasing metabolic stability compared to octyloxy groups.
  • Lower lipophilicity (logP ~1.5) due to fluorine atoms, contrasting with the high logP (~8–10) expected for octyloxy derivatives .

Ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate (Uredepa)

Structural Features :

  • Substituents : Two aziridinyl (ethyleneimine) groups.
  • Molecular Formula : C₇H₁₄N₃O₃P.
  • Molecular Weight : 243.18 g/mol .

Key Differences :

  • Aziridinyl groups confer alkylating activity, making this compound a cytotoxic agent.
  • Smaller molecular size and higher reactivity compared to octyloxy derivatives.

Ethyl 2-(bis(2-(tert-butyl)phenoxy)phosphoryl)acetate

Structural Features :

  • Substituents: Two 2-(tert-butyl)phenoxy groups.
  • Synthesis : Prepared via established phosphorylation procedures .

Key Differences :

  • Bulky tert-butylphenoxy groups enhance steric hindrance, reducing enzymatic degradation.
  • Aromatic rings may enable π-π interactions in material science applications, unlike aliphatic octyloxy chains .

Ethyl carbamate (Urethane)

Structural Features :

  • Simpler Structure : Lacks phosphoryl and alkyloxy groups.
  • Molecular Formula: C₃H₇NO₂.
  • Molecular Weight : 89.09 g/mol .

Key Differences :

  • Ethyl carbamate is a known carcinogen, with studies detecting it in alcoholic beverages (e.g., Chinese白酒: 46–214 μg/L) .
  • The absence of phosphoryl groups eliminates organophosphorus-related bioactivity.

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Substituents
Ethyl [bis(octyloxy)phosphoryl]carbamate C₂₁H₄₄NO₅P 433.55 ~8–10 Octyloxy
Ethyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate C₈H₁₁F₆O₅P 332.13 ~1.5 Trifluoroethoxy
Ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate C₇H₁₄N₃O₃P 243.18 ~0.8 Aziridinyl
Ethyl carbamate C₃H₇NO₂ 89.09 -0.4 None

Research Findings and Implications

  • Synthetic Challenges : Long-chain alkyloxy groups (e.g., octyloxy) require optimized phosphorylation conditions to avoid steric interference .

Q & A

Q. How is Ethyl [bis(octyloxy)phosphoryl]carbamate synthesized, and what are the critical reaction conditions?

Methodological Answer: Synthesis typically involves a two-step process:

  • Step 1: React phosphorus oxychloride (POCl₃) with excess octanol under anhydrous conditions to form bis(octyloxy)phosphoryl chloride. This requires controlled temperatures (0–5°C) and inert atmosphere (N₂/Ar) to minimize hydrolysis .
  • Step 2: Introduce the carbamate moiety by reacting the phosphoryl chloride intermediate with ethyl carbamate or ethyl isocyanate. A base (e.g., triethylamine) is used to neutralize HCl. Solvents like dichloromethane or THF are preferred, and reaction progress is monitored via TLC or ³¹P NMR .

Q. What spectroscopic techniques are employed to characterize this compound?

Methodological Answer: Key techniques include:

  • ³¹P NMR: To confirm phosphorylation (δ ~10–20 ppm for phosphoramidate/carbamate derivatives) .
  • ¹H/¹³C NMR: Identify alkyl chain protons (δ 0.8–1.5 ppm for octyloxy CH₃ and CH₂ groups) and carbamate carbonyl (δ ~155 ppm in ¹³C) .
  • Mass Spectrometry (ESI or HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with phosphorus .

Q. What are the common impurities encountered during synthesis, and how are they identified?

Methodological Answer: Common impurities include:

  • Unreacted phosphoryl chloride: Detected via ³¹P NMR as a peak near δ 0 ppm.
  • Partial substitution products (e.g., mono-octyloxy derivatives): Identified by anomalous integration in ¹H NMR or additional peaks in LC-MS.
  • Oxidation byproducts: Phosphorus(V) species can form under aerobic conditions, detectable by ³¹P NMR (δ ~25–35 ppm). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Advanced Research Questions

Q. How does the steric bulk of octyloxy substituents influence the compound’s reactivity in nucleophilic environments?

Methodological Answer: The long alkyl chains hinder nucleophilic attack at the phosphorus center. To assess this:

  • Compare reaction rates with shorter alkoxy analogs (e.g., ethyl or butyl derivatives) in SN2 displacement assays using nucleophiles like pyridine or NaN₃.
  • Use computational modeling (DFT) to calculate steric maps and transition-state energies. Studies on analogous phosphoryl acetates (e.g., ethyl 2-[bis(2-isopropylphenoxy)phosphoryl]acetate) show reduced reactivity with bulky groups .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

Methodological Answer: Discrepancies arise from varying purity or isomerism. Mitigation steps:

  • Purity assessment: Use HPLC with UV/ELSD detection and elemental analysis (C, H, N, P).
  • Isomer identification: Employ 2D NMR (COSY, HSQC) to detect diastereomers from chiral phosphorus centers.
  • Controlled stability studies: Store samples under inert atmospheres and analyze degradation via accelerated thermal testing (40–60°C) .

Q. How can computational chemistry predict interactions of this compound with biological targets (e.g., phosphatases)?

Methodological Answer:

  • Molecular docking: Use software like AutoDock Vina to model binding to phosphatase active sites (e.g., alkaline phosphatase PDB: 1ALK). Focus on hydrophobic interactions from octyloxy chains.
  • MD simulations: Simulate lipid bilayer penetration to assess membrane permeability (e.g., GROMACS with CHARMM36 forcefield). Compare with experimental PAMPA assay results .

Q. What in vitro models evaluate the compound’s potential as a prodrug or enzyme inhibitor?

Methodological Answer:

  • Enzyme inhibition assays: Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s method or fluorogenic substrates. Measure IC₅₀ values and compare to known inhibitors like paraoxon .
  • Metabolic stability: Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. CYP450 isoforms involved in oxidation (e.g., CYP2E1) can be identified using isoform-specific inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.